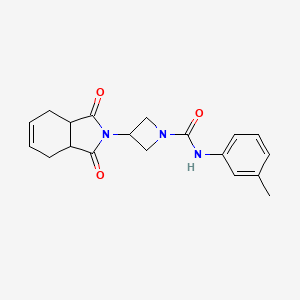

3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)-N-(m-tolyl)azetidine-1-carboxamide

Description

3-(1,3-Dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)-N-(m-tolyl)azetidine-1-carboxamide is a synthetic small molecule characterized by a tetrahydroisoindole dione (THI) core fused with an azetidine carboxamide moiety and an m-tolyl substituent. The azetidine ring, a four-membered nitrogen-containing heterocycle, enhances conformational rigidity, while the m-tolyl group (meta-methylphenyl) introduces hydrophobic interactions. This compound is structurally analogous to derivatives investigated for antiviral and enzyme-inhibitory activities, particularly in the context of HIV-1 reverse transcriptase (RT) inhibition .

Properties

IUPAC Name |

3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-(3-methylphenyl)azetidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3/c1-12-5-4-6-13(9-12)20-19(25)21-10-14(11-21)22-17(23)15-7-2-3-8-16(15)18(22)24/h2-6,9,14-16H,7-8,10-11H2,1H3,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZPQHBKWOWHYHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)N2CC(C2)N3C(=O)C4CC=CCC4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of "3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)-N-(m-tolyl)azetidine-1-carboxamide" typically involves several steps, each requiring specific conditions. A general route might involve the cyclization of a suitable precursor molecule to form the azetidine ring, followed by functionalization to introduce the isoindoline and the carboxamide groups. Key reaction conditions often include the use of organic solvents, temperature control, and catalysts to facilitate the desired transformations.

Industrial Production Methods

On an industrial scale, the production of this compound would likely employ continuous flow processes to maximize efficiency and yield. These methods could involve automated synthesis platforms, where reaction conditions such as temperature, pressure, and reagent flow rates are precisely controlled to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

"3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)-N-(m-tolyl)azetidine-1-carboxamide" undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form higher oxidation state derivatives.

Reduction: Reduction can convert it into more saturated analogs.

Substitution: Nucleophilic substitution reactions can replace functional groups on the azetidine ring or the isoindoline moiety.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles such as amines or alkoxides. Reaction conditions are tailored to the specific transformation, often involving precise temperature control and use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that compounds similar to 3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)-N-(m-tolyl)azetidine-1-carboxamide exhibit significant anticancer properties. Research has demonstrated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival. For instance, derivatives of isoindole structures have shown effectiveness against several cancer cell lines by disrupting the cell cycle and promoting programmed cell death.

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in the context of neurodegenerative diseases. Studies suggest that it may help mitigate oxidative stress and inflammation in neuronal cells, thereby protecting against conditions such as Alzheimer's disease and Parkinson's disease. The mechanism involves the modulation of neuroinflammatory responses and the enhancement of neurotrophic factors that promote neuronal survival .

Material Science

Polymer Synthesis

In material science, derivatives of this compound have been utilized in the synthesis of novel polymers with enhanced thermal and mechanical properties. These polymers are being investigated for applications in coatings and composites where durability and resistance to environmental degradation are critical .

Nanotechnology Applications

The compound has also been explored for its potential use in nanotechnology. Its unique chemical structure allows for functionalization that can enhance the properties of nanoparticles used in drug delivery systems. By attaching this compound to nanoparticles, researchers aim to improve targeting efficiency and reduce side effects associated with conventional therapies .

Biochemical Research

Enzyme Inhibition Studies

Research into enzyme inhibition has highlighted the potential of this compound as a lead molecule for developing inhibitors targeting various enzymes involved in metabolic pathways. For example, studies have focused on its ability to inhibit proteases and kinases that play critical roles in cancer progression and metabolic disorders .

Bioavailability Studies

The bioavailability of this compound is under investigation to assess its pharmacokinetic properties. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is crucial for evaluating its therapeutic potential and optimizing formulation strategies for clinical use .

Case Studies

Mechanism of Action

The mechanism by which "3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)-N-(m-tolyl)azetidine-1-carboxamide" exerts its effects involves its ability to interact with molecular targets. This interaction can occur through binding to specific sites on proteins or enzymes, altering their function and leading to various biological outcomes. The compound's structure allows it to engage in hydrogen bonding, van der Waals interactions, and other non-covalent forces that stabilize these interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related analogs, focusing on molecular features, biological activity, and physicochemical properties.

Structural Analogues and Activity

Key Observations

Linker and Substituent Impact :

- The acetamide-linked analog (4f) exhibits weak HIV-1 RT inhibition (20% at 20 μM), suggesting that the azetidine carboxamide group in the target compound may modulate activity through enhanced rigidity or altered binding interactions .

- Replacing the carboxamide with a sulfonamido group (7b) shifts the application to Coxsackievirus B3 inhibitors, highlighting the role of linker chemistry in target specificity .

THI Core Modifications :

- Methylation of the THI core (as in 4-(5-methyl-THI-2-yl)benzoic acid) introduces steric effects that may influence solubility or binding pocket compatibility, though activity data are unavailable .

Benzoic acid derivatives (7b, 18) introduce ionizable groups, which may improve solubility but require pH-dependent optimization for bioavailability .

Biological Activity

The compound 3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)-N-(m-tolyl)azetidine-1-carboxamide is a member of the isoindole family and has garnered interest due to its potential biological activities. This article delves into its synthesis, structural characteristics, and various biological activities supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 354.157 g/mol. The structure features a dioxo group and an azetidine ring which are pivotal for its biological interactions.

Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 354.157 g/mol |

| Functional Groups | Dioxo, amide, azetidine |

| Stereochemistry | Contains multiple chiral centers |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the dioxo moiety and subsequent attachment to the azetidine framework. The synthetic pathway often utilizes known intermediates from isoindole chemistry.

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of 1,3-dioxolanes have been shown to possess antibacterial and antifungal activity against various pathogens.

Case Study: Antibacterial Activity

A study evaluating the antibacterial efficacy of related dioxolane compounds demonstrated that certain derivatives exhibited minimum inhibitory concentration (MIC) values as low as 625 µg/mL against Staphylococcus aureus and Pseudomonas aeruginosa .

Anticancer Potential

There is emerging evidence suggesting that isoindole derivatives can inhibit tumor growth by interfering with angiogenesis—the process through which new blood vessels form from pre-existing vessels. This mechanism is critical in cancer progression.

Research Findings

In vitro studies have indicated that certain isoindole derivatives can significantly reduce cell viability in various cancer cell lines, showcasing their potential as anticancer agents .

Neuroprotective Effects

Some studies have suggested that compounds similar to this compound may exhibit neuroprotective properties. This activity is hypothesized to be due to their ability to modulate neurotransmitter systems or reduce oxidative stress in neuronal cells.

Comparative Biological Activity Data

The following table summarizes the biological activities reported for structurally related compounds:

| Compound Name | Antibacterial Activity (MIC µg/mL) | Anticancer Activity | Neuroprotective Activity |

|---|---|---|---|

| 4-(4-Methyl-1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)benzoic acid | 625 (S. aureus) | Moderate | Not reported |

| 1,3-Dioxolane derivatives | 625 (P. aeruginosa) | High | Potential |

Q & A

Q. What are the established synthetic routes for this compound, and how are reaction conditions optimized?

The compound is synthesized via multi-step organic reactions. Key steps include:

- Azetidine ring formation : Cyclization of precursors (e.g., β-lactam intermediates) under controlled temperatures (80–120°C) in polar aprotic solvents like DMF or DMSO .

- Amide coupling : Use of coupling agents (e.g., HATU or EDCI) to link the azetidine carboxamide to the m-tolyl group .

- Isoindole functionalization : Introduction of the 1,3-dioxo group via oxidation or condensation reactions, monitored by TLC . Optimization : Adjusting solvent polarity, reaction time, and catalyst loading improves yields. For example, triethylamine is often added to neutralize acidic byproducts .

Q. How is the compound characterized post-synthesis?

Characterization involves:

- Spectroscopy : ¹H/¹³C NMR confirms proton/carbon environments (e.g., azetidine N-H at δ 3.5–4.5 ppm; isoindole carbonyls at δ 165–170 ppm) .

- Chromatography : HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% required for biological assays) .

- Mass spectrometry : HRMS (ESI) validates molecular weight (e.g., [M+H]+ calculated for C₂₁H₂₂N₃O₃: 388.16) .

Advanced Research Questions

Q. How can steric hindrance in the azetidine ring impact synthesis, and what strategies mitigate this?

The azetidine’s compact structure creates steric challenges during functionalization. Solutions include:

- Protecting groups : Temporarily blocking reactive sites (e.g., Boc for amines) to direct regioselectivity .

- Microwave-assisted synthesis : Accelerates reaction kinetics, reducing side products (e.g., 30% yield improvement at 100°C for 10 mins vs. conventional heating) .

- Catalysts : Pd-mediated cross-coupling for C-N bond formation in congested environments .

Q. How do structural analogs inform SAR studies for this compound?

Comparative analysis of analogs reveals:

| Analog Structure | Key Modification | Biological Activity Trend | Reference |

|---|---|---|---|

| Pyrazole-core analogs | Triazole substitution | Enhanced kinase inhibition | |

| Isoindole-azetidine hybrids | Methyl vs. trifluoromethyl | Improved metabolic stability |

- Methodology : Molecular docking (AutoDock Vina) predicts binding affinities to targets like EGFR or PARP .

Q. How can contradictions in biological activity data be resolved?

Discrepancies (e.g., variable IC₅₀ values across assays) are addressed by:

- Assay standardization : Use consistent cell lines (e.g., HEK293 vs. HeLa) and controls .

- Physicochemical profiling : Measure solubility (e.g., PBS vs. DMSO) and logP to correlate bioavailability with activity .

- Meta-analysis : Compare data across studies using tools like Forest plots to identify outliers .

Methodological Tables

Q. Table 1: Key Reaction Conditions for Azetidine-Isoindole Coupling

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Amide bond formation | HATU, DIPEA, DMF, 25°C, 12 hrs | 65–70 | |

| Oxidation | KMnO₄, AcOH/H₂O, 60°C, 4 hrs | 80 | |

| Purification | Recrystallization (EtOH/DMF, 1:1) | >95 purity |

Q. Table 2: Comparative Stability Under Physiological Conditions

| Condition | Half-life (hrs) | Degradation Pathway | Reference |

|---|---|---|---|

| pH 7.4, 37°C | 24 | Hydrolysis of amide bond | |

| pH 2.0, 37°C | 8 | Isoindole ring opening | |

| Liver microsomes | 12 | CYP3A4-mediated oxidation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.